molecular formula C25H26N2O2 B10881415 Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B10881415
M. Wt: 386.5 g/mol
InChI Key: GJYGNFHCHXMWPQ-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone is a complex organic compound that features a biphenyl group linked to a piperazine ring, which is further substituted with a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The biphenyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C25H26N2O2/c1-29-24-13-7-20(8-14-24)19-26-15-17-27(18-16-26)25(28)23-11-9-22(10-12-23)21-5-3-2-4-6-21/h2-14H,15-19H2,1H3

InChI Key

GJYGNFHCHXMWPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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